molecular formula C10H10O4 B13956781 2,5-Cyclohexadiene-1,4-dione, 2-((acetyloxy)methyl)-5-methyl- CAS No. 32185-60-7

2,5-Cyclohexadiene-1,4-dione, 2-((acetyloxy)methyl)-5-methyl-

Cat. No.: B13956781
CAS No.: 32185-60-7
M. Wt: 194.18 g/mol
InChI Key: NMNOERWGRHTHSQ-UHFFFAOYSA-N
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Description

2,5-Cyclohexadiene-1,4-dione, 2-((acetyloxy)methyl)-5-methyl- is a quinone derivative characterized by a cyclohexadienedione core substituted with an acetyloxy-methyl group at position 2 and a methyl group at position 5. This compound belongs to a class of bioactive quinones, which are often associated with cytotoxic, antioxidant, and antimicrobial properties. The acetyloxy-methyl group introduces ester functionality, which may enhance lipophilicity and influence metabolic stability compared to simpler alkyl-substituted derivatives.

Properties

CAS No.

32185-60-7

Molecular Formula

C10H10O4

Molecular Weight

194.18 g/mol

IUPAC Name

(4-methyl-3,6-dioxocyclohexa-1,4-dien-1-yl)methyl acetate

InChI

InChI=1S/C10H10O4/c1-6-3-10(13)8(4-9(6)12)5-14-7(2)11/h3-4H,5H2,1-2H3

InChI Key

NMNOERWGRHTHSQ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=O)C(=CC1=O)COC(=O)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-5-(acetoxymethyl)-p-benzoquinone typically involves the oxidation of 2-Methyl-5-(hydroxymethyl)-p-benzoquinone. This can be achieved using reagents such as acetic anhydride in the presence of a catalyst like pyridine. The reaction is carried out under controlled conditions to ensure the selective formation of the acetoxymethyl derivative.

Industrial Production Methods

Industrial production of 2-Methyl-5-(acetoxymethyl)-p-benzoquinone may involve large-scale oxidation processes using similar reagents and catalysts as in laboratory synthesis. The process is optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

2-Methyl-5-(acetoxymethyl)-p-benzoquinone undergoes various chemical reactions, including:

    Oxidation: Further oxidation can lead to the formation of more highly oxidized quinone derivatives.

    Reduction: Reduction reactions can convert the quinone to its corresponding hydroquinone.

    Substitution: The acetoxymethyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents such as sodium borohydride or hydrogen gas with a palladium catalyst.

    Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products

    Oxidation: Higher oxidized quinones.

    Reduction: Hydroquinone derivatives.

    Substitution: Various substituted quinones depending on the nucleophile used.

Scientific Research Applications

2-Methyl-5-(acetoxymethyl)-p-benzoquinone has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-Methyl-5-(acetoxymethyl)-p-benzoquinone involves its ability to undergo redox reactions. This property allows it to interact with various biological molecules, potentially disrupting cellular processes. The compound can target enzymes and proteins involved in oxidative stress and cellular respiration, leading to its biological effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Analysis

The target compound’s structural analogs can be categorized based on substituent types:

Compound Name Substituents (Positions 2 and 5) Key Functional Groups Molecular Weight (g/mol) Biological Activity Source
Target Compound Acetyloxy-methyl (2), Methyl (5) Ester, Methyl ~208.2* Not explicitly reported Inferred from analogs
2-Methyl-2,5-cyclohexadiene-1,4-dione Methyl (2), H (5) Methyl 138.14 Cytotoxic (IC50: 23.4 µg/mL) Blaps rynchopetera
2-Ethyl-2,5-cyclohexadiene-1,4-dione Ethyl (2), H (5) Ethyl 152.17 Cytotoxic (IC50: 45.8 µg/mL) Blaps rynchopetera
2-(Phenylmethoxy)-2,5-cyclohexadiene-1,4-dione Phenylmethoxy (2), H (5) Ether 232.23 Unknown Synthetic
2,6-Bis(tert-butyl)-2,5-cyclohexadiene-1,4-dione tert-Butyl (2,6), H (5) Bulky alkyl 248.35 Environmental pollutant Synthetic
2-Hydroxy-5-methoxy derivatives (e.g., 114466-74-9) Hydroxy (2), Methoxy (5) Phenolic, Methoxy 358.47 Antioxidant, cytotoxic Marine natural products

*Molecular weight calculated based on formula C₉H₁₀O₄ (acetyloxy-methyl + methyl substituents).

Key Observations

Cytotoxicity: Alkyl-substituted derivatives (e.g., 2-methyl and 2-ethyl) exhibit potent cytotoxicity against cancer cell lines (IC50: 23.4–45.8 µg/mL) . The acetyloxy-methyl group in the target compound may modulate activity by altering membrane permeability or redox cycling. Hydroxy- and methoxy-substituted derivatives (e.g., 114466-74-9) show dual cytotoxicity and antioxidant effects, likely due to redox-active quinone moieties .

Stability: Ester groups may confer hydrolytic instability under physiological conditions compared to ethers (e.g., phenylmethoxy) or alkyl groups.

Natural vs. Synthetic Origins: Alkyl-substituted quinones are commonly isolated from natural sources (e.g., insect secretions, plants) , while aryl- and complex substituents (e.g., phenylmethoxy) are often synthetic .

Data Tables

Table 2: Substituent Impact on Activity

Substituent Type Example Compound Effect on Activity
Alkyl (Methyl/Ethyl) 2-Methyl derivative High cytotoxicity, moderate stability
Ester (Acetyloxy) Target compound Enhanced lipophilicity, potential instability
Aryl (Phenylmethoxy) 29938-06-5 Unknown activity, synthetic utility

Biological Activity

2,5-Cyclohexadiene-1,4-dione, 2-((acetyloxy)methyl)-5-methyl- is a compound of significant interest in medicinal chemistry due to its potential biological activities. This compound, also known as a derivative of benzoquinone, exhibits various pharmacological properties that could be harnessed for therapeutic applications. This article aims to explore the biological activity of this compound, highlighting relevant research findings, case studies, and potential applications.

Chemical Structure and Properties

The molecular formula for 2,5-Cyclohexadiene-1,4-dione, 2-((acetyloxy)methyl)-5-methyl- is C₈H₈O₂. The compound features a bicyclic structure with two conjugated double bonds and two carbonyl groups typical of quinones. The presence of acetyloxy and methyl groups contributes to its unique reactivity and biological profile .

Structural Comparison with Related Compounds

Compound NameMolecular FormulaKey Features
2,3-Dimethyl-p-benzoquinoneC₈H₈O₂Similar structure; used in organic synthesis
1,4-BenzoquinoneC₆H₄O₂Lacks methyl substitutions; more reactive
2-Methyl-1,4-benzoquinoneC₇H₆O₂One less methyl group; different reactivity pattern

These structural variations influence the biological activity and reactivity of similar compounds .

Anticancer Properties

Research indicates that compounds related to 2,5-cyclohexadiene-1,4-dione exhibit significant anticancer properties. A study focused on cyclohexa-2,5-diene-1,4-dione derivatives demonstrated that certain modifications enhance cytotoxicity against human tumor cell lines. For instance, the compound 2-hexyl-5-hydroxycyclohexa-2,5-diene-1,4-dione showed notable pro-apoptotic activity in melanoma cells through caspase activation and poly-(ADP-ribose)-polymerase (PARP) cleavage .

The mechanisms through which these compounds exert their effects include:

  • Induction of Apoptosis : Activation of apoptotic pathways leading to cell death.
  • Reactive Oxygen Species (ROS) Production : Increased ROS levels can damage cellular components and promote apoptosis.
  • Inhibition of Topoisomerases : Disruption of DNA replication and repair processes.

These mechanisms highlight the potential of 2,5-cyclohexadiene derivatives as novel anticancer agents while minimizing side effects compared to traditional chemotherapeutics .

Case Studies

  • Study on Melanoma Cell Lines : A specific derivative demonstrated a time-dependent increase in apoptosis in the M14 melanoma cell line. The study revealed that the compound's cytotoxic effects were mediated by caspase activation and subsequent DNA damage .
  • Comparison with Natural Compounds : Other naturally occurring benzoquinones have shown similar anticancer activities. For example, Ardisianone exhibited anti-proliferative effects against hormone-refractory prostate cancer cells .

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